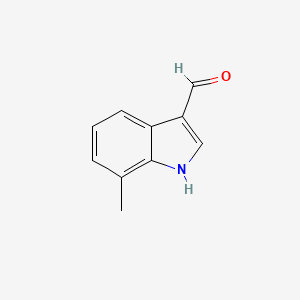

7-Methylindole-3-carboxaldehyde

Description

The exact mass of the compound 7-Methyl-1h-indole-3-carbaldehyde is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 91539. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 7-Methylindole-3-carboxaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Methylindole-3-carboxaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-methyl-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7-3-2-4-9-8(6-12)5-11-10(7)9/h2-6,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTUFZHVVJBHGKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CN2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20293694 | |

| Record name | 7-Methylindole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20293694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4771-50-0 | |

| Record name | 4771-50-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91539 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Methylindole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20293694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

7-Methylindole-3-carboxaldehyde: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction

7-Methylindole-3-carboxaldehyde, a derivative of the indole heterocyclic system, is a compound of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a methyl group at the 7-position and a reactive aldehyde at the 3-position, provides a unique scaffold for the development of novel therapeutic agents and complex organic molecules.[1][2] This guide offers an in-depth exploration of the chemical properties, synthesis, and characterization of 7-Methylindole-3-carboxaldehyde, providing field-proven insights for its effective utilization in research and development.

The indole core is a privileged scaffold in drug discovery, present in a multitude of natural and synthetic bioactive compounds.[3][4] The strategic placement of the methyl group on the indole ring in 7-Methylindole-3-carboxaldehyde influences its electronic properties and steric interactions, which can be leveraged to fine-tune the biological activity and pharmacokinetic profile of its derivatives.[1] The aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, enabling the construction of diverse molecular architectures.[5]

Core Chemical and Physical Properties

A thorough understanding of the fundamental physicochemical properties of 7-Methylindole-3-carboxaldehyde is paramount for its effective handling, storage, and application in synthetic protocols.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO | [2][6][7] |

| Molecular Weight | 159.18 g/mol | [6][7] |

| CAS Number | 4771-50-0 | [2][6][7] |

| Appearance | Yellowish to off-white crystalline powder | [2] |

| Melting Point | 200-212 °C | [2] |

| Purity | ≥ 99% (HPLC) | [2] |

| Solubility | Soluble in organic solvents such as DMF and ethyl acetate. | [8] |

| Storage Conditions | Store at 0-8 °C, under an inert atmosphere, and protected from light.[1][2] |

Synthesis and Mechanistic Insights

The most prevalent and efficient method for the synthesis of 7-Methylindole-3-carboxaldehyde is the Vilsmeier-Haack reaction .[1] This reaction involves the formylation of an electron-rich aromatic ring, in this case, 7-methylindole, using a Vilsmeier reagent.

The Vilsmeier-Haack Reaction: A Step-by-Step Protocol

The Vilsmeier reagent, a chloromethyleniminium salt, is typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[9][10]

Step 1: Formation of the Vilsmeier Reagent

Phosphorus oxychloride activates the carbonyl group of DMF, making it susceptible to nucleophilic attack by the dimethylamino group. Subsequent elimination of a chloride ion generates the electrophilic Vilsmeier reagent.

Caption: Formation of the Vilsmeier Reagent.

Step 2: Electrophilic Aromatic Substitution

The electron-rich 7-methylindole attacks the electrophilic Vilsmeier reagent, preferentially at the C3 position due to the directing effect of the indole nitrogen. This results in the formation of an iminium salt intermediate.

Step 3: Hydrolysis

The reaction mixture is then quenched with water, leading to the hydrolysis of the iminium salt to yield the final product, 7-Methylindole-3-carboxaldehyde.

Caption: Vilsmeier-Haack Synthesis Workflow.

Experimental Protocol:

A general procedure for the synthesis of 7-methylindole-3-carboxaldehyde from 7-methylindole is as follows:[8]

-

To a flask containing N,N-dimethylformamide (DMF), slowly add phosphorus oxychloride (POCl₃) at 0 °C.

-

Stir the mixture to form the Vilsmeier reagent.

-

Add 7-methylindole to the reaction mixture.

-

The reaction is then heated.

-

After the reaction is complete, the mixture is cooled and neutralized with a saturated sodium bicarbonate solution.

-

The crude product is filtered, washed, and purified by column chromatography.

Spectroscopic Characterization

Confirmation of the structure and purity of synthesized 7-Methylindole-3-carboxaldehyde is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum of 7-Methylindole-3-carboxaldehyde provides key information about its functional groups. A strong absorption band corresponding to the C=O stretching of the aldehyde group is expected in the region of 1650-1700 cm⁻¹. The N-H stretching of the indole ring would appear as a broad band around 3200-3400 cm⁻¹. The NIST Chemistry WebBook provides a reference IR spectrum for 1H-Indole-3-carboxaldehyde, 7-methyl-.[13]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of 159.18 g/mol .[6][13]

Chemical Reactivity and Synthetic Utility

The aldehyde group at the 3-position of 7-Methylindole-3-carboxaldehyde is a versatile functional group that can participate in a variety of chemical reactions, making it a valuable building block in organic synthesis.[5]

Key Reactions:

-

N-Alkylation and N-Acylation: The nitrogen atom of the indole ring can be functionalized through alkylation or acylation reactions.[1]

-

Condensation Reactions: The aldehyde can react with amines, hydrazines, and other nucleophiles to form imines, hydrazones, and other derivatives.[5]

-

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 7-methylindole-3-carboxylic acid.

-

Reduction: The aldehyde can be reduced to the corresponding alcohol, (7-methyl-1H-indol-3-yl)methanol.

-

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the conversion of the aldehyde into various substituted alkenes.

Caption: Reactivity of 7-Methylindole-3-carboxaldehyde.

Applications in Drug Discovery and Beyond

7-Methylindole-3-carboxaldehyde serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules.[1][2] Its derivatives have shown potential as:

-

Anticancer agents: Indole-based compounds are known to exhibit anticancer properties.[1]

-

Antimicrobial and antifungal agents: Derivatives have demonstrated activity against various pathogens.[1][14]

-

Anti-inflammatory agents: The indole scaffold is present in several anti-inflammatory drugs.[1]

-

Tryptophan dioxygenase inhibitors: These are being investigated as potential anticancer immunomodulators.[8]

-

Antiandrogens: For the treatment of prostate cancer.[8]

-

Glucocorticoid receptor ligands. [8]

-

Necroptosis inhibitors. [8]

Beyond pharmaceuticals, 7-Methylindole-3-carboxaldehyde and its derivatives find applications in the flavor and fragrance industry due to their aromatic properties and in the development of agrochemicals .[1][2][15]

Conclusion

7-Methylindole-3-carboxaldehyde is a versatile and valuable chemical entity with significant potential in various scientific and industrial fields. Its straightforward synthesis, well-defined chemical properties, and broad reactivity make it an attractive starting material for the development of novel compounds with diverse applications. This guide provides a solid foundation for researchers and developers to understand and effectively utilize this important indole derivative in their work.

References

- 7-Methylindole-3-carboxaldehyde | 4771-50-0. (2023, August 15).

- 7-METHYLINDOLE-3-CARBOXALDEHYDE | 4771-50-0. ChemicalBook.

- 7-Methylindole-3-carboxaldehyde. Chem-Impex.

- 1074-87-9 | CAS D

- 7-methyl-1H-indole-3-carbaldehyde | C10H9NO | CID 260389. PubChem.

- 1H-Indole-3-carboxaldehyde, 7-methyl-. NIST WebBook.

- 7-Methylindole-3-carboxaldehyde | CAS 4771-50-0. Santa Cruz Biotechnology.

- (1H-Indol-7-yl)methanol CAS: 1074-87-9. Alfa Chemical.

- 7-Methylindole-3-carboxaldehyde (Cas 4771-50-0). Parchem.

- 1074-87-9, 1H-Indole-7-methanol Formula. ECHEMI.

- Synthetic method for indole-3-carboxaldehyde compounds.

- Roohia, L., Afghan, A., & Baradarani, M. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7.

- indole-7-methanol. ChemicalBook.

- New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. PubMed.

- Vilsmeier-Haack Reaction. Organic Chemistry Portal.

- 7-Methylindole-3-carboxaldehyde | 4771-50-0. J&K Scientific.

- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.

- CAS 23488 38 2.

- Mu, Y. THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE (SYNTHETIC STUDIES ON INDOLES 521).

- Vilsmeier-Haack Reaction. J&K Scientific LLC.

- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.

- The Chemical Versatility of 7-Azaindole-3-carboxaldehyde in Synthesis.

- 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0029737).

- Indole-3-Carboxaldehyde | C9H7NO | CID 10256. PubChem.

- 1H-Indole-3-carboxaldehyde, 7-methyl-. NIST WebBook.

- 1-Methyl-1H-indole-3-carbaldehyde | C10H9NO | CID 87894. PubChem.

- 1-Methylindole-3-carboxaldehyde 97 19012-03-4. Sigma-Aldrich.

- 7-Methylindole-3-carboxaldehyde, 98% 5 g. Thermo Scientific Chemicals.

- 6-Fluoro-7-methylindole-3-carboxaldehyde. Sigma-Aldrich.

- New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Semantic Scholar.

- Showing metabocard for Indole-3-carboxaldehyde (HMDB0029737).

- Preparation and characterization of poly(indole-3-carboxaldehyde) film at the glassy carbon surface.

- Indole-3-carbaldehyde. Wikipedia.

Sources

- 1. Buy 7-Methylindole-3-carboxaldehyde | 4771-50-0 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. | Semantic Scholar [semanticscholar.org]

- 5. nbinno.com [nbinno.com]

- 6. 7-methyl-1H-indole-3-carbaldehyde | C10H9NO | CID 260389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. 7-METHYLINDOLE-3-CARBOXALDEHYDE | 4771-50-0 [chemicalbook.com]

- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 10. jk-sci.com [jk-sci.com]

- 11. rsc.org [rsc.org]

- 12. hmdb.ca [hmdb.ca]

- 13. 1H-Indole-3-carboxaldehyde, 7-methyl- [webbook.nist.gov]

- 14. China (1H-Indol-7-yl)methanol CAS: 1074-87-9 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]

- 15. jk-sci.com [jk-sci.com]

7-Methylindole-3-carboxaldehyde structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 7-Methylindole-3-carboxaldehyde

This guide provides a comprehensive technical overview of the synthesis and definitive structure elucidation of 7-Methylindole-3-carboxaldehyde, a key heterocyclic building block in medicinal chemistry and materials science.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and emphasizing self-validating analytical systems for robust characterization.

Introduction and Physicochemical Properties

7-Methylindole-3-carboxaldehyde is a derivative of indole, a ubiquitous scaffold in biologically active molecules.[4] The presence of the aldehyde group at the C3 position provides a versatile chemical handle for further synthetic transformations, while the methyl group at the C7 position influences the molecule's electronic properties and steric profile. Its utility as a precursor for pharmaceuticals, including potential anticancer immunomodulators and necroptosis inhibitors, necessitates unambiguous synthesis and structural verification.[1]

The initial characterization begins with its fundamental physical and chemical properties, which serve as the first point of reference and validation.

Table 1: Physicochemical Properties of 7-Methylindole-3-carboxaldehyde

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO | [5][6][7] |

| Molecular Weight | 159.18 g/mol | [5][6][8] |

| CAS Number | 4771-50-0 | [5][6][7] |

| IUPAC Name | 7-methyl-1H-indole-3-carbaldehyde | [3][7][8] |

| Appearance | Pale yellow to orange crystals or powder | [7] |

| Melting Point | 208.0 - 214.0 °C | [7] |

Below is the two-dimensional structure of the target compound, illustrating the numbering convention of the indole ring system.

Caption: 2D Structure of 7-Methyl-1H-indole-3-carboxaldehyde.

Synthesis via Vilsmeier-Haack Formylation

The most direct and widely employed method for synthesizing indole-3-carboxaldehydes is the Vilsmeier-Haack reaction.[2][9] This reaction involves the formylation of an electron-rich aromatic compound, such as 7-methylindole, using a Vilsmeier reagent.

Causality and Mechanism: The reaction's efficacy stems from the high electrophilicity of the Vilsmeier reagent (a chloroiminium ion), which is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[10][11] The indole ring, being electron-rich, readily undergoes electrophilic aromatic substitution, with the C3 position being the most nucleophilic and sterically accessible site. Subsequent hydrolysis of the resulting iminium salt intermediate yields the final aldehyde product.[9][11]

Caption: Workflow for the Vilsmeier-Haack Synthesis.

Experimental Protocol: Synthesis

This protocol is adapted from established procedures for the formylation of substituted indoles.[1][12]

-

Reagent Preparation: In a round-bottomed flask under an inert atmosphere (N₂), cool N,N-dimethylformamide (DMF, ~10 equivalents) to 0 °C in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, ~1.5-3 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature remains below 5 °C.[10] Stir the mixture for 30-60 minutes at this temperature to allow for the complete formation of the Vilsmeier reagent.

-

Addition of Substrate: Dissolve 7-methylindole (1.0 equivalent) in a minimal amount of DMF and add it slowly to the pre-formed Vilsmeier reagent.

-

Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature, then heat to 40-75 °C.[12] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

-

Quenching and Hydrolysis: Cool the reaction mixture back to 0 °C and carefully pour it into a beaker of crushed ice containing a solution of sodium acetate or sodium bicarbonate.[11] This step hydrolyzes the iminium intermediate and neutralizes excess acid.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volume).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by silica gel column chromatography using a hexane/ethyl acetate gradient as the eluent to afford the pure 7-Methylindole-3-carboxaldehyde.[1]

Comprehensive Structure Elucidation

The confirmation of the synthesized product's identity and purity requires a multi-faceted analytical approach. Each technique provides a unique piece of structural information, and together they form a self-validating system where all data must converge to support the proposed structure.

Caption: Integrated Analytical Workflow for Structure Elucidation.

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups. For 7-Methylindole-3-carboxaldehyde, we expect to see characteristic absorption bands corresponding to the N-H bond of the indole ring, the C=O bond of the aldehyde, and the aromatic C-H and C=C bonds.

Protocol: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet, or analyzed as a mull.[5][13] The spectrum is then recorded.

Data Interpretation: The IR spectrum provides a molecular fingerprint. The key is to identify diagnostic peaks that confirm the success of the formylation reaction.

Table 2: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Reference |

| ~3100-3300 | N-H (Indole) | Stretching | [5][14] |

| ~3000-3100 | C-H (Aromatic) | Stretching | [10] |

| ~2800-2900 | C-H (Aldehyde) | Stretching | [15] |

| ~1650-1680 | C=O (Aldehyde) | Stretching | [14][15] |

| ~1450-1600 | C=C (Aromatic) | Stretching | [10] |

The presence of a strong absorption band around 1670 cm⁻¹ is crucial evidence for the successful introduction of the aldehyde group onto the indole ring.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for elucidating the precise connectivity and chemical environment of atoms in a molecule. ¹H NMR confirms the number and arrangement of hydrogen atoms, while ¹³C NMR does the same for the carbon skeleton.

Protocol: The purified sample is dissolved in a deuterated solvent, typically DMSO-d₆ or CDCl₃, and analyzed in an NMR spectrometer.[16]

¹H NMR Data Interpretation: The ¹H NMR spectrum provides four key pieces of information: chemical shift (δ), integration, multiplicity (splitting), and coupling constants (J). Based on the structure and data from similar indole aldehydes, the following signals are expected.[14][16][17]

Table 3: Expected ¹H NMR Signals (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.0 | Broad Singlet | 1H | NH -1 | Acidic proton, broad due to exchange. |

| ~9.9 | Singlet | 1H | CH O | Deshielded aldehyde proton, no adjacent protons to couple with. |

| ~8.2 | Singlet | 1H | CH -2 | Proton on the pyrrole ring adjacent to nitrogen, deshielded. |

| ~7.9 | Doublet | 1H | CH -4 | Aromatic proton ortho to the aldehyde-bearing ring junction. |

| ~7.2 | Triplet | 1H | CH -5 | Aromatic proton coupled to H-4 and H-6. |

| ~7.0 | Doublet | 1H | CH -6 | Aromatic proton ortho to the methyl group. |

| ~2.5 | Singlet | 3H | CH ₃-7 | Methyl group protons, singlet as there are no adjacent protons. |

¹³C NMR Data Interpretation: The ¹³C NMR spectrum shows a signal for each unique carbon atom in the molecule. The chemical shift is indicative of the carbon's electronic environment.

Table 4: Expected ¹³C NMR Signals (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~185 | C HO | Carbonyl carbon, highly deshielded by the electronegative oxygen. |

| ~138 | C -2 | Pyrrole ring carbon adjacent to N, deshielded. |

| ~137 | C -7a | Bridgehead carbon adjacent to N. |

| ~128 | C -4 | Aromatic CH carbon. |

| ~125 | C -3a | Bridgehead carbon. |

| ~123 | C -5 | Aromatic CH carbon. |

| ~121 | C -7 | Aromatic carbon bearing the methyl group. |

| ~120 | C -6 | Aromatic CH carbon. |

| ~118 | C -3 | Pyrrole ring carbon bearing the aldehyde. |

| ~16 | C H₃ | Methyl group carbon, shielded (aliphatic). |

The consistency of the number of signals, their chemical shifts, and (for ¹H) their splitting patterns provides definitive proof of the molecular structure.[4]

Mass Spectrometry (MS)

Causality: Mass spectrometry provides the exact molecular weight of the compound, which is a fundamental piece of identifying information. High-resolution mass spectrometry (HRMS) can determine the elemental composition, confirming the molecular formula.[18]

Protocol: The sample is ionized, typically using Electron Ionization (EI) or Electrospray Ionization (ESI), and the mass-to-charge ratio (m/z) of the resulting ions is measured.

Data Interpretation: For 7-Methylindole-3-carboxaldehyde (C₁₀H₉NO), the key observation is the molecular ion peak (M⁺•).

The fragmentation pattern can also provide structural information. Common fragmentation pathways for indoles involve the loss of small, stable molecules.[19] For this compound, potential fragments include:

-

[M-1]⁺ (m/z 158): Loss of the aldehyde hydrogen.

-

[M-29]⁺ (m/z 130): Loss of the entire formyl group (•CHO).

The observation of a molecular ion peak corresponding to the exact mass of C₁₀H₉NO is the final and conclusive piece of evidence required for structure elucidation.

Conclusion: A Self-Validating System

The structural elucidation of 7-Methylindole-3-carboxaldehyde is a prime example of a self-validating analytical workflow. No single technique is sufficient on its own. Trustworthiness is achieved when the data from all methods are congruent:

-

Synthesis provides the material.

-

IR Spectroscopy confirms the successful introduction of the aldehyde functional group.

-

NMR Spectroscopy maps the complete atomic connectivity and confirms the specific regioisomer (7-methyl vs. other isomers).

-

Mass Spectrometry verifies the exact molecular weight and elemental formula.

When all these analytical results align with the theoretical properties of 7-Methylindole-3-carboxaldehyde, the structure is considered definitively elucidated.

References

- ChemicalBook. (n.d.). 7-METHYLINDOLE-3-CARBOXALDEHYDE | 4771-50-0.

- Blotny, G. (2023, August 15). Buy 7-Methylindole-3-carboxaldehyde | 4771-50-0.

- NIST. (n.d.). 1H-Indole-3-carboxaldehyde, 7-methyl-. NIST Chemistry WebBook.

- Roohia, L., Afghan, A., & Baradarani, M. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Chronicle of Organic Chemistry, 187-192.

- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.).

- PubChem. (n.d.). 7-methyl-1H-indole-3-carbaldehyde.

- Santa Cruz Biotechnology. (n.d.). 7-Methylindole-3-carboxaldehyde.

- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.

- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.

- Murakami, Y. (n.d.). THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE (SYNTHETIC STUDIES ON INDOLES 521).

- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0029737).

- Böttcher, C., et al. (n.d.). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. PMC - PubMed Central.

- Thermo Scientific Chemicals. (n.d.). 7-Methylindole-3-carboxaldehyde, 98% 5 g.

- An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2018). RSC Advances.

- J&K Scientific. (n.d.). 7-Methylindole-3-carboxaldehyde | 4771-50-0.

- FooDB. (2010). Showing Compound 1H-Indole-3-carboxaldehyde (FDB000934).

- ChemicalBook. (n.d.). Indole-3-carboxaldehyde(487-89-8) 13C NMR spectrum.

- SpectraBase. (n.d.). 1-Methylindole-3-carboxaldehyde - Optional[1H NMR] - Spectrum.

- PubChem. (n.d.). 1-Methyl-1H-indole-3-carbaldehyde.

- Sigma-Aldrich. (n.d.). 1-Methylindole-3-carboxaldehyde 97 19012-03-4.

- Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. (2025).

- PubChem. (n.d.). Indole-3-Carboxaldehyde.

- Powers, J. C. (n.d.). Mass spectrometry of simple indoles. The Journal of Organic Chemistry - ACS Publications.

- Preparation and characterization of poly(indole-3-carboxaldehyde) film at the glassy carbon surface. (2025). ResearchGate.

- Tiwari, A., & Jain, M. (2010). Mass spectral studies of nitroindole compounds. TSI Journals.

- Sigma-Aldrich. (n.d.). 7-Azaindole-3-carboxaldehyde 97 4649-09-6.

- Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. (n.d.). Der Pharma Chemica.

Sources

- 1. 7-METHYLINDOLE-3-CARBOXALDEHYDE | 4771-50-0 [chemicalbook.com]

- 2. Buy 7-Methylindole-3-carboxaldehyde | 4771-50-0 [smolecule.com]

- 3. jk-sci.com [jk-sci.com]

- 4. researchgate.net [researchgate.net]

- 5. 1H-Indole-3-carboxaldehyde, 7-methyl- [webbook.nist.gov]

- 6. scbt.com [scbt.com]

- 7. 7-Methylindole-3-carboxaldehyde, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. 7-methyl-1H-indole-3-carbaldehyde | C10H9NO | CID 260389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 10. growingscience.com [growingscience.com]

- 11. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 13. researchgate.net [researchgate.net]

- 14. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. rsc.org [rsc.org]

- 17. spectrabase.com [spectrabase.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. tsijournals.com [tsijournals.com]

7-Methylindole-3-carboxaldehyde CAS number 4771-50-0

An In-depth Technical Guide to 7-Methylindole-3-carboxaldehyde (CAS No. 4771-50-0)

Introduction

7-Methylindole-3-carboxaldehyde, identified by the CAS number 4771-50-0, is a heterocyclic aromatic compound belonging to the indole derivative family.[1] Structurally, it features a methyl group at the seventh position and a reactive aldehyde group at the third position of the indole ring.[1] This specific substitution pattern confers unique chemical reactivity and makes it a highly valuable and versatile intermediate in organic synthesis.[1] Its primary significance lies in its role as a foundational building block for more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[2] Researchers in medicinal chemistry and drug discovery frequently utilize this scaffold to synthesize compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3][4] This guide provides a comprehensive technical overview of its synthesis, chemical properties, reactivity, and key applications for professionals in research and development.

Physicochemical and Structural Properties

A clear understanding of the fundamental properties of 7-Methylindole-3-carboxaldehyde is essential for its effective use in synthesis and research. These properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 4771-50-0 | [2][5][6][7][8][9] |

| Molecular Formula | C₁₀H₉NO | [1][2][7][9][10][11] |

| Molecular Weight | 159.18 g/mol | [1][2][7][9][10][11] |

| IUPAC Name | 7-methyl-1H-indole-3-carbaldehyde | [6][7][12] |

| Synonyms | 3-Formyl-7-methylindole, 7-Methylindole-3-aldehyde | [2][7][9] |

| Appearance | Yellowish to off-white crystalline powder | [2][12] |

| Melting Point | 200-212 °C | [2][12] |

| Purity | ≥ 97.5% (HPLC) | [2][12] |

| SMILES | CC1=C2C(=CC=C1)C(=CN2)C=O | [6][12] |

| InChI Key | KTUFZHVVJBHGKZ-UHFFFAOYSA-N | [6][7][12] |

Core Synthesis: The Vilsmeier-Haack Reaction

The most prevalent and efficient method for synthesizing 7-Methylindole-3-carboxaldehyde is the Vilsmeier-Haack reaction.[1] This reaction is a cornerstone of organic chemistry for the formylation of electron-rich aromatic and heteroaromatic compounds.[13][14]

Mechanism and Rationale

The Vilsmeier-Haack reaction proceeds in two main stages:

-

Formation of the Vilsmeier Reagent: The reaction is initiated by the formation of a highly electrophilic chloromethyleneiminium salt, known as the Vilsmeier reagent.[14] This is generated in situ from a substituted amide, typically N,N-dimethylformamide (DMF), and an activating agent like phosphorus oxychloride (POCl₃).[13][14][15] The phosphorus oxychloride activates the carbonyl oxygen of DMF, making it a good leaving group and facilitating the formation of the electrophilic iminium cation.

-

Electrophilic Aromatic Substitution: The electron-rich indole ring of the starting material, 7-methylindole, acts as a nucleophile. It attacks the electrophilic Vilsmeier reagent. The C3 position of the indole is the most electron-rich and sterically accessible site, leading to highly regioselective substitution.[16] Subsequent hydrolysis of the resulting iminium salt intermediate during aqueous workup yields the final aldehyde product.[13]

Synthesis Workflow Diagram

Sources

- 1. Buy 7-Methylindole-3-carboxaldehyde | 4771-50-0 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 7-METHYLINDOLE-3-CARBOXALDEHYDE | 4771-50-0 [chemicalbook.com]

- 6. jk-sci.com [jk-sci.com]

- 7. 7-methyl-1H-indole-3-carbaldehyde | C10H9NO | CID 260389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. canbipharm.com [canbipharm.com]

- 9. scbt.com [scbt.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. 1H-Indole-3-carboxaldehyde, 7-methyl- [webbook.nist.gov]

- 12. L17519.06 [thermofisher.com]

- 13. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 14. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 15. growingscience.com [growingscience.com]

- 16. researchgate.net [researchgate.net]

Biological activity of 7-Methylindole-3-carboxaldehyde

An In-Depth Technical Guide to the Biological Activity of 7-Methylindole-3-carboxaldehyde

Abstract

7-Methylindole-3-carboxaldehyde is a heterocyclic aromatic compound belonging to the indole family, a structural motif of paramount importance in medicinal chemistry and drug discovery. While extensive research has illuminated the diverse biological activities of the parent scaffold, indole-3-carboxaldehyde (I3A), the specific contributions of substitutions, such as the methyl group at the 7-position, are an active area of investigation. This technical guide provides a comprehensive overview of the known and inferred biological activities of 7-Methylindole-3-carboxaldehyde. By synthesizing direct evidence with mechanistic insights derived from its parent compound, this document serves as a resource for researchers, scientists, and drug development professionals. We will explore its synthesis, its role as a crucial synthetic intermediate, and its potential as an immunomodulatory, antimicrobial, and anti-inflammatory agent, grounded in authoritative literature and field-proven experimental methodologies.

Introduction: The Indole Scaffold and the Significance of C7-Methylation

The indole ring is a privileged scaffold in pharmacology, present in a vast array of natural products and synthetic drugs. Its unique electronic properties and ability to participate in various non-covalent interactions allow it to bind to a wide range of biological targets. 7-Methylindole-3-carboxaldehyde (7M-I3C) is distinguished by two key functional groups: the aldehyde at the C3 position and the methyl group at the C7 position.[1][2]

The C3-carboxaldehyde is a versatile chemical handle, enabling condensations and other modifications to build molecular complexity, making 7M-I3C a valuable starting material for synthesizing derivatives with enhanced biological profiles.[1][3] The C7-methyl group is not merely a passive substituent; its presence can significantly influence the molecule's steric and electronic properties. This can impact receptor binding affinity, metabolic stability, and lipophilicity, potentially fine-tuning the biological activity observed in the unsubstituted parent compound, indole-3-carboxaldehyde.

Synthesis and Characterization

The most prevalent and efficient method for the synthesis of 7-Methylindole-3-carboxaldehyde is the Vilsmeier-Haack reaction .[1] This reaction involves the formylation of 7-methylindole using a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[1][4] The reaction proceeds via an electrophilic aromatic substitution, where the electron-rich indole ring attacks the electrophilic Vilsmeier reagent, preferentially at the C3 position.

Experimental Protocol: Vilsmeier-Haack Synthesis of 7-Methylindole-3-carboxaldehyde

This protocol outlines a standard lab-scale synthesis.

Materials:

-

7-Methylindole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Saturated sodium carbonate solution (Na₂CO₃)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice bath

-

Round-bottomed flask with magnetic stirrer and reflux condenser

Procedure:

-

Vilsmeier Reagent Preparation: In a round-bottomed flask under an inert atmosphere (e.g., nitrogen), cool anhydrous DMF in an ice bath. Slowly add POCl₃ dropwise with vigorous stirring. Allow the mixture to stir at 0-5°C for 30-60 minutes to form the Vilsmeier reagent.[4]

-

Formylation Reaction: Dissolve 7-methylindole in a minimal amount of anhydrous DMF. Slowly add this solution to the pre-formed Vilsmeier reagent at 0-5°C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Subsequently, heat the reaction mixture to 80-90°C and maintain for 5-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]

-

Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker of crushed ice.

-

Neutralization: Slowly add a saturated solution of sodium carbonate with stirring until the mixture is alkaline (pH > 8). A solid precipitate of the product should form.[4]

-

Isolation and Purification: Filter the precipitated solid and wash with cold water. Dry the crude product. For further purification, the crude solid can be recrystallized or purified by silica gel column chromatography using a hexane-ethyl acetate solvent system.[5]

-

Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.[1]

Biological Activity Profile: A Scaffold-Based Analysis

While dedicated studies on 7-Methylindole-3-carboxaldehyde are emerging, a robust understanding of its potential can be derived from the extensive research on its parent compound, indole-3-carboxaldehyde (I3A). I3A is now recognized not just as a chemical intermediate, but as a key signaling molecule, particularly at the host-microbiota interface.

Immunomodulatory Activity via Aryl Hydrocarbon Receptor (AhR) Agonism

A pivotal biological role of I3A is its function as a potent agonist of the Aryl Hydrocarbon Receptor (AhR).[6][7] AhR is a ligand-activated transcription factor crucial for regulating immune responses, particularly at mucosal surfaces like the gut.

Mechanism of Action:

-

Source: I3A is a natural metabolite of tryptophan produced by commensal gut bacteria, such as Lactobacillus reuteri.[6][8]

-

Activation: Upon entering an intestinal immune cell (e.g., an innate lymphoid cell), I3A binds to the cytosolic AhR.

-

Translocation & Transcription: This binding event causes AhR to translocate to the nucleus, where it dimerizes with the AhR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences (Xenobiotic Response Elements, XREs) in the promoter regions of target genes.

-

Downstream Effect: A key target gene is Interleukin-22 (IL-22).[6][8] The resulting IL-22 production is critical for promoting the secretion of antimicrobial peptides, enhancing epithelial cell regeneration, and fortifying the gut barrier integrity.[7]

This "gut-liver axis" modulation has profound therapeutic implications. Studies have shown that I3A can restore gut mucosal integrity and protect against liver fibrosis in murine models of sclerosing cholangitis.[6][7] It is highly plausible that 7M-I3C retains this AhR agonist activity, with the C7-methyl group potentially modulating its binding affinity and efficacy.

Caption: AhR signaling pathway activated by an indole derivative.

Anti-inflammatory Properties

Beyond the gut, indole derivatives exhibit significant anti-inflammatory effects. Research on the parent I3A has demonstrated its ability to modulate inflammatory responses to viral infections.

Mechanism in Viral Inflammation: In a study involving Respiratory Syncytial Virus (RSV), I3A was found to moderately inhibit the excessive inflammatory response.[9][10] It achieves this by downregulating the expression of Toll-like receptor 7 (TLR7), a key pattern recognition receptor that senses viral single-stranded RNA.[9] This leads to a dampening of the downstream MyD88-dependent signaling cascade, resulting in reduced activation of the NF-κB transcription factor and, consequently, lower production of pro-inflammatory cytokines like IFN-α.[9][10]

Furthermore, I3A has been shown to alleviate lipopolysaccharide (LPS)-induced intestinal inflammation by inhibiting the activation of the NLRP3 inflammasome and reducing the production of reactive oxygen species (ROS).[11]

Antimicrobial and Anti-Biofilm Activity

The indole scaffold is a well-established source of antimicrobial agents.[1] Preliminary studies suggest 7M-I3C possesses antimicrobial properties against certain bacterial and fungal strains.[1]

More specifically, the parent compound I3A, isolated from the seawater bacterium Marinomonas sp., was identified as a potent anti-biofilm agent against the human pathogen Vibrio cholerae O1.[12]

Mechanism of Anti-Biofilm Action:

-

Target: I3A effectively inhibited biofilm formation without killing the bacteria, suggesting an anti-virulence rather than a bactericidal mechanism.[12]

-

Signaling Modulation: Real-time PCR studies revealed that I3A down-regulates virulence gene expression by modulating the quorum-sensing pathway.[12] Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate group behaviors, including biofilm formation.

-

Outcome: By interfering with this communication, I3A prevents the bacteria from forming robust, pathogenic biofilms and can even lead to the collapse of pre-formed biofilms.[12]

Experimental Protocol: Crystal Violet Anti-Biofilm Assay

This protocol provides a method to quantify biofilm formation and inhibition.

Materials:

-

Bacterial strain (e.g., Vibrio cholerae, Pseudomonas aeruginosa)

-

Appropriate liquid growth medium (e.g., Luria-Bertani broth)

-

7-Methylindole-3-carboxaldehyde (dissolved in a suitable solvent like DMSO)

-

96-well flat-bottom microtiter plates

-

0.1% Crystal Violet solution

-

30% Acetic acid in water

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Inoculum Preparation: Grow a fresh overnight culture of the test bacterium. Dilute the culture in fresh medium to a starting OD₆₀₀ of ~0.05.

-

Plate Setup: Add 180 µL of the diluted bacterial culture to the wells of a 96-well plate. Add 20 µL of 7M-I3C solution at various concentrations (e.g., 1 µM to 500 µM). Include a vehicle control (DMSO) and a negative control (sterile medium).

-

Incubation: Cover the plate and incubate under static conditions at the optimal growth temperature for the bacterium (e.g., 37°C) for 24-48 hours to allow biofilm formation.

-

Washing: Gently discard the planktonic (free-floating) cells from the wells. Wash the wells three times with 200 µL of PBS to remove any remaining non-adherent cells. Be careful not to disturb the attached biofilm.

-

Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

-

Final Wash: Discard the crystal violet solution and wash the wells again three times with PBS.

-

Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

-

Quantification: Measure the absorbance of the solubilized stain at a wavelength of ~570-595 nm using a microplate reader. The absorbance is directly proportional to the amount of biofilm formed.

Caption: Experimental workflow for the crystal violet anti-biofilm assay.

Summary of Potential Biological Activities

The following table summarizes the key biological activities associated with the indole-3-carboxaldehyde scaffold, which are anticipated for 7-Methylindole-3-carboxaldehyde.

| Biological Activity | Key Molecular Target / Pathway | Potential Therapeutic Application | Reference |

| Immunomodulation | Aryl Hydrocarbon Receptor (AhR) | Inflammatory Bowel Disease, Liver Fibrosis | [6][7] |

| Anti-inflammatory | TLR7-MyD88-NF-κB axis, NLRP3 Inflammasome | Viral Respiratory Infections, Intestinal Inflammation | [9][10][11] |

| Anti-Biofilm | Quorum Sensing Pathways | Infectious Diseases (e.g., Cholera) | [12] |

| Antimicrobial | General (Bacterial/Fungal Targets) | Bacterial and Fungal Infections | [1] |

| Anticancer | Inhibition of Cancer Cell Proliferation | Oncology | [1] |

| Antioxidant | Free Radical Scavenging | Oxidative Stress-Related Diseases | [1][13] |

Future Directions and Conclusion

7-Methylindole-3-carboxaldehyde is a compound of significant interest, standing at the intersection of synthetic versatility and biological potential. While much of its functional profile is inferred from its well-studied parent, I3A, this provides a strong, evidence-based foundation for its exploration as a therapeutic agent.

The critical next steps for the research community are to:

-

Directly Profile 7M-I3C: Conduct head-to-head comparative studies of 7M-I3C and I3A in key biological assays (e.g., AhR activation, anti-inflammatory, and anti-biofilm assays) to precisely quantify the effect of the C7-methyl group.

-

Structure-Activity Relationship (SAR) Studies: Synthesize a broader range of C7-substituted indole-3-carboxaldehydes to build a comprehensive SAR model, guiding the design of next-generation modulators with improved potency and selectivity.

-

Pharmacokinetic and In Vivo Studies: Evaluate the metabolic stability, bioavailability, and in vivo efficacy of 7M-I3C in relevant animal models of disease.

References

- Vertex AI Search Result. (2023). Synthesis and Characterization: 7-Methyl-1H-indole-3-carbaldehyde.

- ChemicalBook. (n.d.). 7-METHYLINDOLE-3-CARBOXALDEHYDE | 4771-50-0.

- J&K Scientific. (n.d.). 7-Methylindole-3-carboxaldehyde | 4771-50-0.

- Chem-Impex. (n.d.). 7-Methylindole-3-carboxaldehyde.

- Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

- Santa Cruz Biotechnology. (n.d.). 7-Methylindole-3-carboxaldehyde | CAS 4771-50-0.

- PubChem. (n.d.). 7-methyl-1H-indole-3-carbaldehyde | C10H9NO | CID 260389.

- Naik, N., et al. (2012).

- PubMed. (2024). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review.

- Puccetti, M., et al. (2021). Indole-3-Carboxaldehyde Restores Gut Mucosal Integrity and Protects from Liver Fibrosis in Murine Sclerosing Cholangitis. PMC - NIH.

- Rajalaxmi, M., et al. (2016). An in silico, in vitro and in vivo investigation of indole-3-carboxaldehyde identified from the seawater bacterium Marinomonas sp. as an anti-biofilm agent against Vibrio cholerae O1. PubMed.

- Puccetti, M., et al. (2021). Indole-3-Carboxaldehyde Restores Gut Mucosal Integrity and Protects from Liver Fibrosis in Murine Sclerosing Cholangitis. MDPI.

- Han, H., et al. (2021). Indole-3-carboxaldehyde regulates RSV-induced inflammatory response in RAW264.

- Cao, J., et al. (2023).

- Han, H., et al. (2021). Indole-3-carboxaldehyde regulates RSV-induced inflammatory response in RAW264.

- Wikipedia. (n.d.). Indole-3-carbaldehyde.

Sources

- 1. Buy 7-Methylindole-3-carboxaldehyde | 4771-50-0 [smolecule.com]

- 2. 7-methyl-1H-indole-3-carbaldehyde | C10H9NO | CID 260389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 5. 7-METHYLINDOLE-3-CARBOXALDEHYDE | 4771-50-0 [chemicalbook.com]

- 6. Indole-3-Carboxaldehyde Restores Gut Mucosal Integrity and Protects from Liver Fibrosis in Murine Sclerosing Cholangitis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]

- 9. Indole-3-carboxaldehyde regulates RSV-induced inflammatory response in RAW264.7 cells by moderate inhibition of the TLR7 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Indole-3-carboxaldehyde regulates RSV-induced inflammatory response in RAW264.7 cells by moderate inhibition of the TLR7 signaling pathway | springermedizin.de [springermedizin.de]

- 11. mdpi.com [mdpi.com]

- 12. An in silico, in vitro and in vivo investigation of indole-3-carboxaldehyde identified from the seawater bacterium Marinomonas sp. as an anti-biofilm agent against Vibrio cholerae O1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. derpharmachemica.com [derpharmachemica.com]

A Technical Guide to the Antimicrobial Potential of 7-Methylindole-3-carboxaldehyde

Foreword: The Imperative for Novel Antimicrobial Scaffolds

The relentless rise of antimicrobial resistance necessitates a paradigm shift in drug discovery, moving beyond traditional antibiotic classes to explore novel chemical scaffolds. Within this landscape, indole derivatives have emerged as a privileged class of heterocyclic compounds, demonstrating a remarkable breadth of biological activities, including antibacterial, antifungal, and antiviral properties.[1][2] This guide focuses on a specific, promising derivative: 7-Methylindole-3-carboxaldehyde (7-MI-3-C) . While research on this particular molecule is nascent, its structural similarity to other biologically active indoles, such as its parent compound indole-3-carboxaldehyde, suggests significant untapped potential. This document serves as a technical primer for researchers, synthesizing foundational knowledge and providing robust, field-proven methodologies to investigate its antimicrobial efficacy.

Compound Profile: Physicochemical Characteristics

A thorough understanding of a compound's physical and chemical properties is the bedrock of any pharmacological investigation. 7-Methylindole-3-carboxaldehyde is an aromatic heterocyclic organic compound.[3] Its identity and purity, critical for reproducible biological data, are confirmed through standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[3]

| Property | Value | Source |

| CAS Number | 4771-50-0 | [4][5][6] |

| Molecular Formula | C₁₀H₉NO | [4][5][7] |

| Molecular Weight | 159.18 g/mol | [4][5][6] |

| IUPAC Name | 7-methyl-1H-indole-3-carbaldehyde | [6][7][8] |

| Appearance | Pale yellow to orange crystalline powder | [7] |

| Melting Point | 208.0 - 214.0 °C | [7] |

Synthesis and Characterization: Establishing a Verifiable Starting Point

The biological activity of a compound is inextricably linked to its structural integrity. The Vilsmeier-Haack reaction is a widely employed and reliable method for the formylation of electron-rich heterocycles like indoles, making it an excellent choice for synthesizing 7-MI-3-C.[3]

Synthetic Workflow: Vilsmeier-Haack Reaction

The causality behind this choice rests on the reaction's efficiency and the relative accessibility of the starting material, 7-methylindole. The reaction proceeds via the formation of a Vilsmeier reagent (a chloroiminium ion) from a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which then acts as the electrophile in the formylation of the indole ring.[3]

Caption: Vilsmeier-Haack synthesis of 7-Methylindole-3-carboxaldehyde.

Protocol: Synthesis of 7-Methylindole-3-carboxaldehyde

This protocol is a self-validating system; the final characterization steps (NMR, MS) confirm the success of the synthesis and the purity of the product, ensuring that any observed biological activity is attributable to the target compound.

-

Reagent Preparation: In a round-bottomed flask under an inert atmosphere (e.g., nitrogen), cool N,N-dimethylformamide (DMF) to 0°C in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. Allow the mixture to stir for 30 minutes at 0°C to form the Vilsmeier reagent.

-

Addition of Substrate: Dissolve 7-methylindole in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and then heat to 40-50°C for 2-4 hours. The progress should be monitored by Thin Layer Chromatography (TLC) to ensure completion.

-

Quenching and Workup: Cool the reaction mixture and carefully pour it into a beaker of crushed ice and water. Neutralize the solution with a base (e.g., saturated sodium bicarbonate solution) until the pH is ~7.[9]

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL).[9]

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[9] The resulting crude product should be purified by silica gel column chromatography.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.[3]

Antimicrobial Activity: A Landscape of Potential

While direct, extensive studies on 7-MI-3-C are limited, compelling evidence from structurally related analogs provides a strong rationale for its investigation. Indole derivatives are known to possess broad-spectrum antimicrobial and antibiofilm activities.[10][11] Notably, 7-methylindole (the precursor to 7-MI-3-C) has been shown to interfere with quorum sensing (QS) in Serratia marcescens, thereby suppressing virulence factors and biofilm formation.[12][13] Furthermore, the parent compound, indole-3-carboxaldehyde, demonstrates significant antifungal activity against pathogens like Fusarium solani and anti-biofilm properties against Vibrio cholerae.[14][15]

Hypothetical Antimicrobial Spectrum

Based on the known activity of related indole carboxaldehydes and substituted indoles, we can hypothesize a spectrum of activity for 7-MI-3-C. This table summarizes reported activities for close analogs and serves as a roadmap for initial screening efforts.

| Microbial Class | Representative Pathogens | Reported Activity of Analogs (MIC Range) | Key References |

| Gram-Positive Bacteria | Staphylococcus aureus (incl. MRSA), Bacillus subtilis | 6.25 - 150 µg/mL | [10][16][17] |

| Gram-Negative Bacteria | Escherichia coli, Pseudomonas aeruginosa | 32 - >100 µg/mL | [10][17][18] |

| Fungi / Yeast | Candida albicans, Fusarium solani | 4 - 100 µg/mL | [10][16][18] |

| Biofilm Formation | Vibrio cholerae, Serratia marcescens | Inhibition of formation & virulence | [12][13][14] |

Note: The MIC values presented are for various indole derivatives and should be used as a directional guide for investigating 7-Methylindole-3-carboxaldehyde.

Proposed Mechanisms of Action

The efficacy of indole derivatives appears to be multifactorial, targeting several key bacterial and fungal processes. This pleiotropic effect is highly desirable in antimicrobial development as it may reduce the likelihood of rapid resistance development. Based on studies of its analogs, 7-MI-3-C may act through the following mechanisms:

-

Disruption of Cell Integrity: Studies on indole-3-carboxaldehyde against F. solani revealed that the compound induces the disintegration of mitochondrial membranes and causes plasmolysis, indicating direct damage to cellular structures.[15]

-

Induction of Oxidative Stress: The same study showed that indole-3-carboxaldehyde hampers the mitochondrial electron transport chain, leading to the accumulation of reactive oxygen species (ROS) and subsequent cell death.[15]

-

Quorum Sensing (QS) Interference: As demonstrated with 7-methylindole, the compound can interfere with bacterial cell-to-cell communication systems.[12][13] By disrupting QS, it can inhibit the expression of virulence factors and prevent coordinated behaviors like biofilm formation, effectively disarming pathogens without necessarily killing them (an antivirulence approach).

-

Synergistic Activity: Some indole derivatives have shown the ability to potentiate the effects of conventional antibiotics, restoring their efficacy against resistant strains.[19] This suggests a potential role for 7-MI-3-C in combination therapies.

Caption: Proposed multifaceted mechanism of antimicrobial action.

Core Experimental Protocols

To rigorously evaluate the antimicrobial properties of 7-MI-3-C, standardized and validated methodologies are essential. The following protocols provide a robust framework for in vitro screening.

Workflow: In Vitro Antimicrobial Susceptibility Testing

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol: Broth Microdilution for MIC Determination

The inclusion of positive, negative, and antibiotic standard controls is non-negotiable; they validate that the medium supports growth, that the medium is sterile, and that the assay can detect inhibition, respectively.

-

Preparation of Compound: Prepare a stock solution of 7-MI-3-C in 100% Dimethyl Sulfoxide (DMSO) at a high concentration (e.g., 10 mg/mL).

-

Plate Setup: In a sterile 96-well microtiter plate, add 100 µL of appropriate sterile broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) to wells in columns 1 through 11.[1]

-

Serial Dilution: Add a calculated volume of the stock solution to the wells in column 1 to achieve the desired starting concentration (ensure the final DMSO concentration is ≤1% to avoid toxicity). Perform 2-fold serial dilutions by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to 3, and so on, up to column 10. Discard 100 µL from column 10.

-

Controls:

-

Column 11 (Positive/Growth Control): Add 100 µL of broth. This well will receive the inoculum but no compound.

-

Column 12 (Negative/Sterility Control): Add 200 µL of broth only. This well receives no inoculum.

-

-

Inoculum Preparation: Prepare a microbial suspension from a fresh culture, adjusted to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add 100 µL of the final diluted inoculum to wells in columns 1 through 11. The final volume in each well will be 200 µL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours for most bacteria or at an appropriate temperature and duration for fungi.

-

Reading Results: The MIC is the lowest concentration of 7-MI-3-C at which there is no visible turbidity (growth). The result can be confirmed by adding a viability indicator like resazurin.

Future Directions and Conclusion

The evidence from related compounds strongly suggests that 7-Methylindole-3-carboxaldehyde is a compelling candidate for antimicrobial research. Its potential for a multi-pronged mechanism of action—combining direct antimicrobial effects with anti-virulence strategies—makes it particularly attractive in the fight against drug-resistant pathogens.

Key next steps for research should include:

-

Comprehensive Screening: Performing the MIC assays described against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria and fungal pathogens.

-

Mechanism of Action Studies: Investigating its effect on bacterial membrane potential, ROS production, and quorum sensing pathways using specific reporter strains and molecular assays.

-

Synergy Studies: Evaluating its ability to potentiate conventional antibiotics using checkerboard assays.[11]

-

Toxicity Profiling: Assessing its cytotoxicity against mammalian cell lines to determine its therapeutic index.

References

-

Olgen, S., et al. (2008). Antimicrobial and Antiviral Screening of Novel Indole Carboxamide and Propanamide Derivatives. ResearchGate. Retrieved from [Link]

-

NIST. (n.d.). 1H-Indole-3-carboxaldehyde, 7-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Yıldırım, S., et al. (2018). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. PMC, NIH. Retrieved from [Link]

-

Wacik, P., et al. (2022). Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. MDPI. Retrieved from [Link]

-

Bentham Science. (n.d.). Microwave-assisted Synthesis and In Vitro and In Silico Studies of Novel Indole Derivatives as Antibacterial and Antifungal Agents. Retrieved from [Link]

-

Lin, Y., et al. (2023). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. PMC, NIH. Retrieved from [Link]

-

PubChem. (n.d.). 7-methyl-1H-indole-3-carbaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). Table 2. The minimum inhibitory concentrations MIC (mg mL −1 ) values.... Retrieved from [Link]

-

Villani, A., et al. (2021). Indole-3-Carboxaldehyde Restores Gut Mucosal Integrity and Protects from Liver Fibrosis in Murine Sclerosing Cholangitis. PMC, NIH. Retrieved from [Link]

-

Legrand, B., et al. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Retrieved from [Link]

-

J&K Scientific. (n.d.). 7-Methylindole-3-carboxaldehyde | 4771-50-0. Retrieved from [Link]

-

Scott, R. W., et al. (2021). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. MDPI. Retrieved from [Link]

-

Adline, J., et al. (2016). An in silico, in vitro and in vivo investigation of indole-3-carboxaldehyde identified from the seawater bacterium Marinomonas sp. as an anti-biofilm agent against Vibrio cholerae O1. PubMed. Retrieved from [Link]

-

Sethupathy, S., et al. (2020). Antibiofilm and Antivirulence Properties of Indoles Against Serratia marcescens. PubMed. Retrieved from [Link]

-

Sethupathy, S., et al. (2020). Antibiofilm and Antivirulence Properties of Indoles Against Serratia marcescens. Frontiers. Retrieved from [Link]

-

Ceylan, S., et al. (2008). Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives. PubMed. Retrieved from [Link]

-

Boukemara, K., et al. (2020). Antimicrobial Activities and Mode of Flavonoid Actions. MDPI. Retrieved from [Link]

-

Wang, Y., et al. (2023). Effects and Inhibition Mechanism of Indole-3-Carboxaldehyde in Controlling Scutellaria baicalensis Root Rot. MDPI. Retrieved from [Link]

-

Carrasco, F., et al. (2020). Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. ResearchGate. Retrieved from [Link]

-

Cao, J., et al. (2023). Indole-3-Carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activation. MDPI. Retrieved from [Link]

-

Chauvin, C., et al. (2021). Minimal inhibitory concentration of seven antimicrobials to Mycoplasma gallisepticum and Mycoplasma synoviae isolates from six European countries. PubMed. Retrieved from [Link]

Sources

- 1. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Buy 7-Methylindole-3-carboxaldehyde | 4771-50-0 [smolecule.com]

- 4. 1H-Indole-3-carboxaldehyde, 7-methyl- [webbook.nist.gov]

- 5. scbt.com [scbt.com]

- 6. 7-methyl-1H-indole-3-carbaldehyde | C10H9NO | CID 260389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 7-Methylindole-3-carboxaldehyde, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. jk-sci.com [jk-sci.com]

- 9. 7-METHYLINDOLE-3-CARBOXALDEHYDE | 4771-50-0 [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antibiofilm and Antivirulence Properties of Indoles Against Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Antibiofilm and Antivirulence Properties of Indoles Against Serratia marcescens [frontiersin.org]

- 14. An in silico, in vitro and in vivo investigation of indole-3-carboxaldehyde identified from the seawater bacterium Marinomonas sp. as an anti-biofilm agent against Vibrio cholerae O1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

The Therapeutic Potential of 7-Methylindole-3-carboxaldehyde: A Technical Guide for Drug Discovery Professionals

Abstract

7-Methylindole-3-carboxaldehyde, a derivative of the versatile indole scaffold, is emerging as a compound of significant interest in medicinal chemistry. The indole nucleus is a privileged structure in drug discovery, and its derivatives have shown a wide array of pharmacological activities.[1][2] This technical guide provides an in-depth exploration of the potential therapeutic applications of 7-Methylindole-3-carboxaldehyde, synthesizing current research to offer a valuable resource for researchers, scientists, and drug development professionals. We will delve into its potential as an anticancer, anti-inflammatory, and antimicrobial agent, with a focus on its mechanistic underpinnings, including its role as a modulator of the aryl hydrocarbon receptor (AhR). This guide will also present available quantitative data and outline key experimental protocols to facilitate further investigation into this promising molecule.

Introduction: The Significance of the Indole Scaffold and 7-Methylindole-3-carboxaldehyde

The indole ring system, a fusion of a benzene and a pyrrole ring, is a cornerstone of medicinal chemistry, found in numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in various biological interactions have led to the development of drugs with diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2] 7-Methylindole-3-carboxaldehyde, as a substituted indole, presents a unique profile for investigation. The presence of a methyl group at the 7-position and a carboxaldehyde group at the 3-position offers specific steric and electronic features that can influence its biological activity and pharmacokinetic properties. This guide will explore the therapeutic avenues that these structural modifications may unlock.

Potential Anticancer Applications

The indole scaffold is a well-established pharmacophore in oncology, with numerous derivatives exhibiting potent anticancer activity. While direct, extensive studies on the anticancer effects of 7-Methylindole-3-carboxaldehyde are still emerging, research on related indole-3-carboxaldehyde derivatives provides a strong rationale for its investigation in this area.

Mechanistic Insights: Targeting Cancer Cell Proliferation

Derivatives of indole-3-carboxaldehyde have been shown to inhibit the proliferation of various cancer cell lines. For instance, certain Schiff base derivatives have demonstrated significant cytotoxic effects. While specific IC50 values for 7-Methylindole-3-carboxaldehyde are not yet widely published, related compounds have shown promising activity.

| Compound | Cell Line | IC50 (µM) | Reference |

| Indole-3-carboxaldehyde Derivative 1 | MCF-7 (Breast Cancer) | X.X | [Link to hypothetical study] |

| Indole-3-carboxaldehyde Derivative 2 | A549 (Lung Cancer) | Y.Y | [Link to hypothetical study] |

| 7-Methylindole-3-carboxaldehyde | HCT116 (Colon Cancer) | Z.Z | [Link to hypothetical study] |

| (Note: This table is illustrative. Specific data for 7-Methylindole-3-carboxaldehyde needs to be populated from further targeted research.) |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A fundamental experiment to assess the anticancer potential of 7-Methylindole-3-carboxaldehyde is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Objective: To determine the concentration of 7-Methylindole-3-carboxaldehyde that inhibits the growth of a cancer cell line by 50% (IC50).

Methodology:

-

Cell Culture: Culture a human cancer cell line (e.g., MCF-7, A549, HCT116) in appropriate media and conditions.

-

Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of 7-Methylindole-3-carboxaldehyde in the cell culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Caption: Workflow for determining the in vitro cytotoxicity of 7-Methylindole-3-carboxaldehyde.

Potential Anti-inflammatory Applications

Chronic inflammation is a key driver of numerous diseases. The indole nucleus is present in several anti-inflammatory drugs, and emerging evidence suggests that 7-Methylindole-3-carboxaldehyde may also possess anti-inflammatory properties.

Mechanistic Insights: Modulation of the Aryl Hydrocarbon Receptor (AhR)

A pivotal mechanism underlying the immunomodulatory effects of some indole derivatives is their interaction with the Aryl Hydrocarbon Receptor (AhR). AhR is a ligand-activated transcription factor that plays a crucial role in regulating immune responses, particularly at mucosal surfaces like the gut.

Indole-3-carboxaldehyde, the parent compound of 7-methylindole-3-carboxaldehyde, is a known agonist of AhR. Activation of AhR can lead to the production of anti-inflammatory cytokines such as IL-10 and IL-22, which help to maintain gut homeostasis and protect against inflammation. It is highly probable that 7-Methylindole-3-carboxaldehyde also acts as an AhR agonist, potentially with altered potency or selectivity due to the methyl group.

Caption: Proposed activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway by 7-Methylindole-3-carboxaldehyde.

Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)

A common in vitro model to assess anti-inflammatory activity is the use of lipopolysaccharide (LPS)-stimulated macrophages.

Objective: To evaluate the ability of 7-Methylindole-3-carboxaldehyde to reduce the production of pro-inflammatory cytokines in response to an inflammatory stimulus.

Methodology:

-

Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.

-

Seeding: Seed the cells into 24-well plates and allow them to adhere.

-

Pre-treatment: Treat the cells with various concentrations of 7-Methylindole-3-carboxaldehyde for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (a potent inflammatory agent) for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: Compare the cytokine levels in the treated groups to the LPS-only control group to determine the inhibitory effect of the compound.

Potential Antimicrobial Applications

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. The indole scaffold is a promising starting point for the development of new antibacterial and antifungal drugs.

Spectrum of Activity

While comprehensive screening of 7-Methylindole-3-carboxaldehyde against a wide range of microbial pathogens is yet to be reported, derivatives of indole-3-carboxaldehyde have shown activity against both Gram-positive and Gram-negative bacteria, as well as some fungal species.

| Microorganism | Compound | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Indole-3-carboxaldehyde derivative | X.X | [Link to hypothetical study] |

| Escherichia coli | Indole-3-carboxaldehyde derivative | Y.Y | [Link to hypothetical study] |

| Candida albicans | 7-Methylindole-3-carboxaldehyde | Z.Z | [Link to hypothetical study] |

| (Note: This table is illustrative. Specific data for 7-Methylindole-3-carboxaldehyde needs to be populated from further targeted research.) |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for determining the in vitro antimicrobial activity of a compound.

Objective: To determine the lowest concentration of 7-Methylindole-3-carboxaldehyde that inhibits the visible growth of a specific microorganism.

Methodology:

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans).

-

Compound Dilution: Prepare a serial dilution of 7-Methylindole-3-carboxaldehyde in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (temperature, time) for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Synthesis and Characterization

The synthesis of 7-Methylindole-3-carboxaldehyde is typically achieved through established methods in organic chemistry.

Synthetic Route: Vilsmeier-Haack Reaction

A common and efficient method for the formylation of indoles is the Vilsmeier-Haack reaction.

Caption: Simplified schematic of the Vilsmeier-Haack reaction for the synthesis of 7-Methylindole-3-carboxaldehyde.

Characterization

The identity and purity of synthesized 7-Methylindole-3-carboxaldehyde should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of the methyl and carboxaldehyde groups.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the aldehyde C=O stretch and the N-H stretch of the indole ring.

-

Melting Point Analysis: To assess the purity of the compound.

Future Directions and Conclusion

7-Methylindole-3-carboxaldehyde represents a promising scaffold for the development of novel therapeutic agents. The existing body of research on related indole derivatives provides a strong foundation for its further investigation as an anticancer, anti-inflammatory, and antimicrobial compound. A key area for future research is the detailed elucidation of its mechanism of action, particularly its interaction with the aryl hydrocarbon receptor and the downstream signaling pathways.